Physicochemical properties of 4-Methylfurazan-3-carbaldehyde oxime 5-oxide
Physicochemical properties of 4-Methylfurazan-3-carbaldehyde oxime 5-oxide
An In-Depth Technical Guide to the Physicochemical Properties of 4-Methylfurazan-3-carbaldehyde oxime 5-oxide
Abstract
Introduction and Molecular Overview
4-Methylfurazan-3-carbaldehyde oxime 5-oxide is a heterocyclic compound featuring a furoxan ring. The furoxan, or 1,2,5-oxadiazole-2-oxide, is a five-membered aromatic ring system containing an N-oxide moiety.[1] This structural feature is of significant interest in medicinal chemistry and materials science. Furoxans are known to function as thiol-activated nitric oxide (NO) donors, a property with profound implications in drug development.[2] Furthermore, the high nitrogen and oxygen content, coupled with the positive enthalpy of formation of the furoxan ring, makes these compounds a cornerstone in the field of energetic materials.[3][4]
The subject of this guide possesses three key structural features:
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The Furoxan Ring: An asymmetric, 6π-electron aromatic system that dictates much of the molecule's stability and reactivity.[5][6]
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A C3-Carbaldehyde Oxime Group: An (=N-OH) functional group which can exist as stereoisomers and serves as a versatile handle for further synthetic transformations.
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A C4-Methyl Group: An electron-donating group that influences the electronic properties of the furoxan ring.
This document will extrapolate the properties of the title compound by examining the known chemistry of these constituent parts.
Molecular Structure and Isomerism
The structure of 4-Methylfurazan-3-carbaldehyde oxime 5-oxide presents several points of isomeric complexity that are critical for its identification and reactivity.
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Furoxan Regioisomerism: The furoxan ring is inherently asymmetric. The "5-oxide" designation specifies that the exocyclic oxygen is attached to the nitrogen at position 5. Its regioisomer would be the 2-oxide. The distinction between these isomers is crucial and can typically be resolved using ¹³C NMR spectroscopy, where the chemical shifts of the ring carbons are significantly different.[2][6]
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(E/Z)-Isomerism of the Oxime: The carbon-nitrogen double bond of the oxime group results in geometric isomers, designated as (E) and (Z). These isomers may exhibit different physical properties and reactivity, and their formation can be influenced by the reaction conditions during synthesis.
Table 1: Core Molecular Properties
| Property | Value |
| Molecular Formula | C₄H₅N₃O₃ |
| Molecular Weight | 143.10 g/mol |
| IUPAC Name | (E/Z)-(4-methyl-1,2,5-oxadiazol-3-yl)methanal oxime 5-oxide |
| Canonical SMILES | CC1=C(C=NO)N(=O)O1 |
| Hydrogen Bond Donors | 1 (from Oxime OH) |
| Hydrogen Bond Acceptors | 4 (3 from O, 1 from N) |
Proposed Synthesis Pathway
A plausible synthetic route to the target molecule involves a two-stage process: first, the creation of the furoxan ring with the required substituents (or their precursors), followed by the formation of the oxime. A common and effective method for creating furoxan rings is through the dimerization of nitrile oxides generated in situ.[7]
Stage 1: Synthesis of 4-Methylfuroxan-3-carbaldehyde (Intermediate)
The precursor aldehyde could be synthesized via the oxidative cyclization of an appropriate α,β-unsaturated oxime or through the dimerization of a nitrile oxide generated from a precursor like 2-chloro-2-(hydroxyimino)propanal.
Stage 2: Oximation of the Aldehyde
The final step involves the conversion of the carbaldehyde group to an aldoxime. This is a standard and high-yielding transformation, typically achieved by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a mild base.[8][9]
Caption: Proposed two-stage synthesis of the target molecule.
Experimental Protocol: Proposed Synthesis
Materials: 4-Methylfuroxan-3-carbaldehyde, hydroxylamine hydrochloride (NH₂OH·HCl), sodium bicarbonate (NaHCO₃), ethanol, deionized water.
Procedure:
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Dissolve 1.0 equivalent of 4-Methylfuroxan-3-carbaldehyde in a minimal amount of ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate flask, prepare a solution of 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium bicarbonate in a 1:1 mixture of water and ethanol.
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Add the hydroxylamine solution dropwise to the aldehyde solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
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Once the reaction is complete, reduce the ethanol under vacuum.
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Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 4-Methylfurazan-3-carbaldehyde oxime 5-oxide.
Predicted Physicochemical & Spectroscopic Properties
The properties listed below are predictions based on the known characteristics of furoxans and aldoximes.
Table 2: Predicted Physical Properties
| Property | Predicted Value / Observation | Rationale |
| Physical State | Crystalline Solid | Oximes and many low-molecular-weight furoxans are solids at room temperature.[6][10] |
| Melting Point | 130 - 160 °C | Based on similarly functionalized heterocyclic compounds. The exact value depends on crystalline packing and isomeric purity. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, Acetone, Ethanol). | The oxime group provides some polarity and hydrogen bonding capability, but the overall molecule is largely organic. |
| Color | Colorless to pale yellow | Furoxan derivatives are often in this color range. |
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Wavenumber / Chemical Shift (δ) | Assignment and Rationale |
| IR (KBr, cm⁻¹) | ~3300-3100 (broad)~1650-1620~1600 & ~1450~1380~950-930 | O-H stretch (oxime, H-bonded)C=N stretch (oxime)C=N and C-C stretches (furoxan ring)N→O stretch (furoxan N-oxide)N-O stretch (oxime) |
| ¹H NMR | ~11.0-12.0 ppm (s, 1H)~7.5-8.0 ppm (s, 1H)~2.5 ppm (s, 3H) | N-OH (oxime proton, can be broad and exchangeable)-CH=NOH (aldoxime proton)-CH₃ (methyl protons attached to the furoxan ring) |
| ¹³C NMR | ~160 ppm~140-145 ppm~115 ppm~10-15 ppm | C4-CH₃ (furoxan ring carbon attached to methyl)-CH=NOH (oxime carbon)C3-CH=NOH (furoxan ring carbon attached to the oxime group)[2][6]-CH₃ (methyl carbon) |
Predicted Reactivity and Thermal Stability
Reactivity Insights:
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Furoxan Ring: The furoxan ring is an electron-deficient system, making it susceptible to nucleophilic attack, which can lead to ring-opening. This reaction is particularly well-documented with thiolates, forming the basis of its NO-releasing properties.[2] The ring can also undergo thermal rearrangement to its regioisomer at elevated temperatures (>100 °C).[6]
-
Oxime Functionality: The oxime group is a versatile functional handle. It can be hydrolyzed back to the parent aldehyde under acidic conditions. Dehydration can yield the corresponding nitrile (4-Methylfuroxan-3-carbonitrile). Furthermore, the oxime can be a precursor for generating a nitrile oxide in situ for use in 1,3-dipolar cycloaddition reactions, a powerful tool for constructing other five-membered heterocycles.[7]
Thermal Stability:
Furoxan derivatives are extensively studied as energetic materials, and their thermal stability is a critical parameter.[1] Decomposition is often initiated by the cleavage of the N-O or C-substituent bonds.[11]
-
Predicted Behavior: 4-Methylfurazan-3-carbaldehyde oxime 5-oxide is expected to be a thermally stable solid. Based on analogous energetic compounds, its decomposition onset temperature, as measured by Differential Scanning Calorimetry (DSC), would likely fall in the range of 150-200 °C .[1] The presence of the oxime group might influence the decomposition pathway compared to simpler alkyl or nitro-substituted furoxans.
Workflow for Experimental Characterization
For any newly synthesized compound, a rigorous characterization workflow is essential to confirm its structure, purity, and properties.
Caption: Standard workflow for the characterization of a novel compound.
Potential Applications
The unique hybrid structure of 4-Methylfurazan-3-carbaldehyde oxime 5-oxide suggests potential applications in several scientific fields.
-
Medicinal Chemistry: As a furoxan derivative, the primary interest lies in its potential to act as a nitric oxide (NO) donor.[12][13] NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune response. This molecule could serve as a scaffold for developing novel therapeutics where controlled NO release is desired. The oxime group provides a convenient point for chemical modification to tune solubility, reactivity, and targeting.
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Energetic Materials: The furoxan skeleton is a well-established "explosophore" in materials science.[3][14] This compound could be investigated as a novel melt-castable energetic material or as a precursor for the synthesis of more complex, high-density energetic compounds. Its performance would be influenced by its oxygen balance, density, and heat of formation.[1]
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Synthetic Chemistry: The molecule can serve as a valuable building block. The reactivity of the oxime allows for its conversion into other functional groups or its use in cycloaddition reactions, enabling the synthesis of more complex heterocyclic systems built upon the furoxan core.
Conclusion
While 4-Methylfurazan-3-carbaldehyde oxime 5-oxide remains a hypothetical structure within the published scientific literature, this guide provides a robust, theory-backed framework for its properties and behavior. By dissecting the molecule into its core components—the furoxan ring and the aldoxime group—we can predict its synthesis, spectroscopic signature, reactivity, and stability with a high degree of confidence. It is projected to be a stable, crystalline solid with potential as both a nitric oxide-releasing agent in pharmacology and as an energetic material precursor. The insights and protocols detailed herein offer a clear roadmap for any researcher aiming to synthesize and characterize this intriguing molecule, paving the way for its potential application in drug discovery and advanced materials.
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